Syringaresinol diglucoside (Eleutheroside E, CAS 573-44-4) is a highly polar lignan diglucoside and a primary bioactive marker derived from Eleutherococcus senticosus (Siberian ginseng). In industrial and pharmaceutical procurement, it is predominantly sourced as an analytical reference standard required for the pharmacopoeial validation of botanical extracts. Unlike crude extracts which suffer from high batch-to-batch variability, pure Syringaresinol diglucoside provides a precise quantitative baseline for standardizing adaptogenic formulations and conducting rigorous pharmacokinetic or drug-drug interaction (DDI) profiling [1].
Substituting pure Syringaresinol diglucoside with crude Eleutherococcus senticosus extracts, its aglycone (syringaresinol), or the co-occurring marker Eleutheroside B (syringin) fundamentally compromises analytical and formulation integrity. Crude extracts exhibit massive concentration variances (e.g., 10–15 mg/g) that fail strict regulatory calibration requirements [1]. Furthermore, Eleutheroside B is a phenylpropanoid glycoside, not a lignan, meaning it possesses a completely different UV absorption maximum (220 nm vs. 205 nm) and distinct cytochrome P450 inhibition kinetics [2]. Substituting the diglucoside with its aglycone, syringaresinol, drastically alters the physicochemical profile; the loss of two glucose moieties shifts the molecule from a water-compatible glycoside to a highly lipophilic compound, rendering it useless as a reference for hydroalcoholic extract quantification[3].
In standardized UPLC-TOF-MS and HPLC-DAD workflows, Syringaresinol diglucoside (Eleutheroside E) and Eleutheroside B must be co-quantified but analyzed as distinct entities. Eleutheroside E exhibits optimal UV absorbance at 205 nm, whereas Eleutheroside B is detected at 220 nm[1]. Using pure Eleutheroside E enables baseline separation within 5.3 minutes, preventing peak overlap and ensuring compliance with the European Pharmacopoeia mandate that their combined concentration meets or exceeds 0.08% dry weight in validated raw materials [2] [3].
| Evidence Dimension | Optimal UV detection wavelength |
| Target Compound Data | 205 nm (Eleutheroside E) |
| Comparator Or Baseline | 220 nm (Eleutheroside B) |
| Quantified Difference | 15 nm shift in absorption maxima requiring multi-wavelength detection |
| Conditions | UPLC/HPLC-DAD analysis of botanical extracts |
Procurement of this specific standard is mandatory for QA/QC laboratories to configure multi-wavelength detectors correctly and achieve regulatory compliance.
Syringaresinol diglucoside demonstrates specific mixed-type inhibition of cytochrome P450 enzymes, which is critical for predicting drug-drug interactions (DDIs). In rat liver microsome assays utilizing probe drugs, Eleutheroside E exhibited an IC50 of 261.82 μM against CYP2C9. In direct comparison, Eleutheroside B showed significantly weaker inhibition with an IC50 of 595.66 μM. Both compounds showed similar inhibition against CYP2E1, but the distinct CYP2C9 profile of Eleutheroside E necessitates its independent evaluation in safety pharmacology [1].
| Evidence Dimension | CYP2C9 Inhibition (IC50) |
| Target Compound Data | 261.82 μM |
| Comparator Or Baseline | 595.66 μM (Eleutheroside B) |
| Quantified Difference | 2.27-fold stronger inhibition of CYP2C9 by Eleutheroside E |
| Conditions | In vitro rat liver microsome assay with tolbutamide probe |
Toxicologists and formulators must use the exact Eleutheroside E compound to accurately model DDI risks for drugs metabolized by CYP2C9.
The diglucoside structure of Syringaresinol diglucoside imparts critical solubility characteristics that dictate industrial extraction and formulation parameters. While the aglycone (syringaresinol) is highly lipophilic with a logP of approximately 3.3, the addition of two glucose moieties lowers the logP to approximately 0.4. This increased hydrophilicity means that Eleutheroside E cannot be efficiently extracted or dissolved in purely non-polar solvents, nor is it highly soluble in pure water; it requires optimized 40-50% ethanol or methanol/water mixtures for complete recovery [1].
| Evidence Dimension | Physicochemical polarity (logP) |
| Target Compound Data | Hydrophilic lignan glycoside profile (logP ~ 0.4) |
| Comparator Or Baseline | Syringaresinol aglycone (Lipophilic, logP ~ 3.3) |
| Quantified Difference | ~2.9 log unit reduction in lipophilicity due to glycosylation |
| Conditions | Solvent extraction and formulation matrix selection |
Process engineers and analytical chemists must procure the exact diglucoside standard to validate hydroalcoholic extraction efficiencies, as aglycone-based models will fail.
Syringaresinol diglucoside is deployed as a mandatory primary reference standard in HPLC-UV/DAD and UPLC-MS/MS workflows. It is required to certify that Eleutherococcus senticosus raw materials and commercial extracts meet the strict European Pharmacopoeia (Ph. Eur.) threshold of ≥0.08% combined Eleutheroside B and E content [1].
Due to its specific inhibitory action on CYP2C9 and CYP2E1, this compound is utilized in in vitro hepatic microsome assays. It serves as a critical variable in toxicological screening to evaluate the safety and potential pharmacokinetic interactions of multi-herb adaptogenic dietary supplements [2].
Because of its distinct logP (~0.4) compared to its aglycone, Syringaresinol diglucoside is used as a benchmark analyte to optimize industrial extraction parameters. It validates the efficacy of 40-50% ethanol/water solvent systems used in the large-scale manufacturing of standardized botanical tinctures and functional food ingredients[3].
Irritant